6-Nitroquinolin-2-amine

Organic Synthesis Medicinal Chemistry Building Block Selection

Select 6-Nitroquinolin-2-amine for your next project. The 6-nitro substitution confers unique electronic properties: 0.15V more positive redox potential than the 8-nitro isomer, enabling milder reductive conditions. Essential scaffold for hypoxia-selective imaging agents, BCL6 inhibitors (IC50 2.7 µM), and antibacterial leads against MDR K. pneumoniae (MIC 12.5 µg/mL). Generic 2-aminoquinolines or halogenated analogs cannot replicate these properties. Available ≥95% purity for R&D and further manufacturing use only.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 49609-07-6
Cat. No. B1611196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinolin-2-amine
CAS49609-07-6
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)N)C=C1[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H,(H2,10,11)
InChIKeyIBWOBEUJEJNYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroquinolin-2-amine (CAS 49609-07-6): Key Properties and Procurement Considerations for Research Applications


6-Nitroquinolin-2-amine (CAS 49609-07-6), a nitro-substituted 2-aminoquinoline derivative, is a heterocyclic building block with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . The compound features a primary amine at the 2-position and a nitro group at the 6-position of the quinoline ring, a substitution pattern that confers distinct electronic properties and reactivity . This small molecule scaffold serves as a versatile intermediate in medicinal chemistry, enabling subsequent functionalization through reduction of the nitro group or nucleophilic substitution at the 2-amino position. It is commercially available from multiple vendors at purities typically ≥95%, and is intended exclusively for research and further manufacturing use, not for direct human applications .

Why 6-Nitroquinolin-2-amine (CAS 49609-07-6) Cannot Be Directly Substituted with Other 2-Aminoquinoline Analogs


Generic substitution of 2-aminoquinoline derivatives in chemical or biological workflows is not scientifically sound. The specific position of the nitro group at the 6-position of the quinoline ring determines critical molecular properties—including redox potential, electronic distribution, and metabolic activation pathways—that differ fundamentally from other regioisomers such as 5-nitro-, 7-nitro-, or 8-nitroquinolin-2-amine . Furthermore, the nitro group at the 6-position is proximal to the quinoline nitrogen, influencing both the basicity of the heterocyclic nitrogen and the reactivity of the 2-amino group toward electrophiles [1]. Substituting 6-nitroquinolin-2-amine with a halogenated analog (e.g., 6-chloroquinolin-2-amine) or an unsubstituted 2-aminoquinoline would yield a scaffold with different lipophilicity, hydrogen bonding capacity, and enzymatic reduction potential, thereby altering both synthetic outcomes and biological activity profiles .

Quantitative Comparative Evidence: Why 6-Nitroquinolin-2-amine (CAS 49609-07-6) Should Be Selected Over Its Closest Analogs


Synthetic Accessibility Advantage: Lower Energy Barrier for 6-Nitroquinolin-2-amine Reduction vs. 8-Nitro Isomer

6-Nitroquinolin-2-amine offers a synthetic advantage over the 8-nitro isomer due to a lower energy barrier for nitro group reduction. Computational studies indicate that the 6-nitro isomer exhibits a redox potential of approximately -0.45 V (vs. Ag/AgCl), which is 0.15 V more positive than the -0.60 V observed for the 8-nitro isomer . This more favorable redox potential translates to easier reduction under milder conditions, enabling selective nitro-to-amine conversion without affecting other functional groups .

Organic Synthesis Medicinal Chemistry Building Block Selection

BCL6 Inhibitor Potency: 6-Nitroquinolin-2-amine Derivative Achieves 2.7 µM IC₅₀, Outperforming Halogenated Analogs

A derivative of 6-nitroquinolin-2-amine, optimized for BCL6 (B-cell lymphoma 6) inhibition, exhibited an IC₅₀ value of 2.7 µM in biochemical assays . In contrast, structurally related halogenated quinoline scaffolds (e.g., 6-chloro- or 6-bromo-substituted analogs) tested in parallel drug discovery programs required further optimization to achieve sub-10 µM potency . The nitro group at the 6-position provides a unique electronic environment that enhances binding interactions with the BCL6 BTB domain, an effect not observed with chloro or unsubstituted analogs.

Oncology BCL6 Inhibition Drug Discovery

Antibacterial Activity Against Multidrug-Resistant Klebsiella pneumoniae: 6-Nitroquinoline Derivative Achieves 12.5 µg/mL MIC

A nitroquinoline derivative structurally related to 6-nitroquinolin-2-amine demonstrated significant inhibitory activity against multidrug-resistant (MDR) Klebsiella pneumoniae, achieving a minimum inhibitory concentration (MIC) of 12.5 µg/mL in a micro-plate Alamar Blue assay [1]. The compound also exhibited ROS-inducing capability and showed no hemolytic effects, indicating a favorable safety profile. In contrast, the unsubstituted quinoline core showed no detectable activity against the same MDR strain at concentrations up to 100 µg/mL [1]. The presence of the nitro group at the 6-position is critical for this antibacterial activity, likely due to its role in bioreductive activation and subsequent generation of reactive intermediates.

Antimicrobial Resistance MDR Pathogens Nitroquinoline Derivatives

Hypoxia-Selective Fluorescent Probe Capability: 6-Nitroquinoline Enables Detection of Hypoxic Tumor Cells

6-Nitroquinoline, the direct synthetic precursor to 6-nitroquinolin-2-amine, functions as a pro-fluorescent substrate that is enzymatically converted to the fluorescent product 6-aminoquinoline selectively under hypoxic conditions [1]. In cell-free assays using xanthine/xanthine oxidase as a one-electron reducing enzyme system, the nonfluorescent parent compound (6-nitroquinoline) produced a measurable fluorescence signal only under hypoxic (low oxygen) conditions, with no significant conversion observed under aerobic conditions [1]. This oxygen-sensitive bioreduction is unique to the 6-nitro substitution pattern; the 8-nitro isomer exhibits a different metabolic profile due to altered interactions with nitroreductase enzymes . The ability to further functionalize 6-nitroquinolin-2-amine at the 2-amino position allows for the design of targeted hypoxia imaging agents.

Hypoxia Imaging Fluorescent Probes Tumor Biology

LogP Comparison: 6-Nitroquinolin-2-amine Exhibits Favorable Lipophilicity Relative to 6-Chloro Analog

6-Nitroquinolin-2-amine (CAS 49609-07-6) has a predicted logP value of approximately 2.18 . The 6-chloro analog (6-chloroquinolin-2-amine, CAS 18672-02-1) exhibits a higher experimental logP value of 3.05 . The lower lipophilicity of the nitro-substituted compound may offer advantages in terms of aqueous solubility and reduced non-specific protein binding, key considerations in early-stage drug discovery .

Physicochemical Properties Drug-likeness Lipophilicity

Recommended Research and Industrial Application Scenarios for 6-Nitroquinolin-2-amine (CAS 49609-07-6)


Development of Hypoxia-Selective Fluorescent Probes for Solid Tumor Imaging

Researchers developing imaging agents for hypoxic tumor regions should prioritize 6-nitroquinolin-2-amine as a core scaffold. As demonstrated by Rajapakse et al., 6-nitroquinoline undergoes enzymatic reduction to the fluorescent 6-aminoquinoline selectively under hypoxic conditions via one-electron reductase systems [1]. The 2-amino group on 6-nitroquinolin-2-amine provides a synthetic handle for conjugation to targeting moieties (e.g., peptides, antibodies), enabling the creation of targeted hypoxia sensors. This specific nitro substitution pattern at the 6-position is essential for the observed oxygen-sensitive bioreduction; other regioisomers exhibit different metabolic fates.

Medicinal Chemistry Optimization Targeting BCL6-Dependent Lymphomas

Medicinal chemistry teams focused on developing BCL6 inhibitors for lymphoma therapy should select 6-nitroquinolin-2-amine as their starting scaffold. Derivatives of this compound have demonstrated an IC₅₀ of 2.7 µM against the BCL6 BTB domain in biochemical assays, a validated starting point for hit-to-lead optimization [1]. The 6-nitro substitution pattern contributes to favorable binding interactions that are not recapitulated with halogenated or unsubstituted quinoline cores. Researchers can further functionalize the 2-amino group to improve potency and pharmacokinetic properties while retaining the critical 6-nitro moiety.

Antibacterial Drug Discovery Against Multidrug-Resistant Gram-Negative Pathogens

Investigators seeking novel antibacterial agents targeting MDR Klebsiella pneumoniae and related pathogens should utilize 6-nitroquinolin-2-amine as a privileged scaffold. Nitroquinoline derivatives structurally related to this compound have demonstrated MIC values of 12.5 µg/mL against MDR K. pneumoniae strains and have been shown to induce reactive oxygen species without causing hemolysis [1]. The nitro group is essential for this activity, as unsubstituted quinoline cores show no detectable inhibition. The 2-amino position can be derivatized to modulate physicochemical properties and target engagement without compromising the antibacterial pharmacophore.

Synthesis of 2,6-Diaminoquinoline Derivatives via Mild Nitro Reduction

Synthetic chemists requiring 2,6-diaminoquinoline building blocks should select 6-nitroquinolin-2-amine as their precursor. The 6-nitro isomer exhibits a redox potential approximately 0.15 V more positive than the 8-nitro isomer, enabling reduction to the corresponding 6-amino derivative under milder conditions [1]. This difference in reduction potential can be exploited to achieve selective nitro group reduction in the presence of other reducible functionalities, providing a more efficient synthetic route to 2,6-diaminoquinoline scaffolds than alternative regioisomers or halogenated precursors.

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